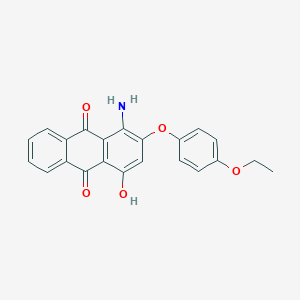

1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione

Descripción

Propiedades

Número CAS |

79609-45-3 |

|---|---|

Fórmula molecular |

C22H17NO5 |

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H17NO5/c1-2-27-12-7-9-13(10-8-12)28-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |

Clave InChI |

XVJPQODKKKVCKA-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origen del producto |

United States |

Métodos De Preparación

Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)

A key step in the preparation is the amination of quinizarin to introduce the amino group at position 1. According to patent literature, this is achieved by reacting quinizarin or a mixture of quinizarin and its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone) with primary amines under specific conditions:

- Reagents: Primary amines (aliphatic or aromatic), e.g., aniline or substituted anilines.

- Solvent: N-methyl-2-pyrrolidone (NMP) is preferred for its ability to dissolve reactants and promote reaction efficiency.

- Conditions: The reaction proceeds at elevated temperatures with controlled amine equivalents (1.1 to 1.3 mol equivalents per mole of quinizarin).

- Additives: Hydroxycarboxylic acids may be added to improve yield and selectivity.

- Post-reaction treatment: Cooling the reaction mixture, followed by precipitation using aliphatic alcohols (methanol, ethanol, propanol, or butanol) or water/alcohol mixtures.

- Isolation: Filtration, washing with alcohols and water, and drying.

This method offers high yields and product quality, with improved space-time yield compared to older methods that required excess amine or surfactants.

Introduction of 4-Ethoxyphenoxy Group at Position 2

The substitution at position 2 with a 4-ethoxyphenoxy group is generally accomplished via nucleophilic aromatic substitution or etherification reactions on a suitably activated anthraquinone intermediate:

- Starting material: 1-amino-2-halo-4-hydroxyanthraquinone derivatives or 1-amino-4-hydroxyanthraquinone.

- Reagents: 4-ethoxyphenol or its derivatives as nucleophiles.

- Conditions: Typically conducted under basic conditions to deprotonate the phenol, facilitating nucleophilic attack on the halogenated anthraquinone.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures to promote substitution.

This step forms the ether linkage (phenoxy group) at position 2, completing the substitution pattern of the target molecule.

Summary of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | 1,4-Dihydroxyanthraquinone (quinizarin) | Primary amine, N-methyl-2-pyrrolidone, hydroxycarboxylic acid, heat | 1-Amino-4-hydroxyanthraquinone | Amination at position 1 |

| 2 | 1-Amino-4-hydroxyanthraquinone | 4-Ethoxyphenol, base, DMF/DMSO, heat | 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione | Etherification at position 2 |

Additional Notes

- While direct synthesis routes specifically for 1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione are scarce in open literature, the described methods for related 1-amino-4-hydroxyanthraquinones and phenoxy-substituted anthraquinones provide a strong foundation for its preparation.

- The compound’s molecular formula is C22H17NO5 with a molecular weight of approximately 375.37 g/mol.

- Alternative synthetic approaches may involve stepwise halogenation, amination, and etherification, but the described method offers superior yields and product quality.

Análisis De Reacciones Químicas

1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The phenoxy group can undergo coupling reactions with various electrophiles, forming new C-C or C-N bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism by which 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target proteins, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Amino groups at position 1 are common in bioactive anthraquinones, facilitating hydrogen bonding with DNA or enzymes .

Key Observations :

- High-temperature conditions (e.g., 210°C for Amino-A) improve substitution efficiency but may reduce selectivity .

- Catalysts like PhI(OAc)₂ enhance amination yields, as seen in 1b (38%) and compound 86 (83%) .

Physical and Spectral Properties

Melting points and spectral data reflect substituent effects (Table 3).

Table 3: Physical and Spectral Data

Key Observations :

- Melting Points: Bulky substituents (e.g., ethoxyphenoxy) likely increase melting points compared to alkylamino derivatives.

- IR: Anthraquinone C=O stretches appear near 1670–1690 cm⁻¹, while amino groups show N-H stretches ~3170 cm⁻¹ .

Table 4: Bioactivity Comparison

Key Observations :

- Anticancer Activity: Amino groups enhance cytotoxicity; compound 86e’s IC₅₀ of 1.1 μg/mL rivals doxorubicin .

- Antimicrobial Activity : Acetylated derivatives (e.g., 86e) show potent MIC values, suggesting ester groups improve membrane penetration .

Actividad Biológica

1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione, with CAS number 79609-45-3, is a compound belonging to the anthraquinone family. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione is C22H17NO5, with a molecular weight of 375.37 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C22H17NO5 |

| Molecular Weight | 375.374 g/mol |

| LogP | 4.522 |

| PSA (Polar Surface Area) | 98.85 |

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of anthraquinones often involves interaction with DNA and various cellular pathways. For 1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione, studies indicate that it may exert its effects through:

- DNA Intercalation : Similar to other anthraquinones, this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

- Induction of Apoptosis : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity Studies

Recent research has focused on evaluating the anticancer efficacy of various anthraquinone derivatives, including 1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione.

Anticancer Activity

A study investigating a series of anthraquinone derivatives demonstrated that several compounds exhibited significant cytotoxicity against human cancer cell lines such as glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231). The results indicated that the presence of aryl substituents enhances the anticancer activity compared to non-substituted analogs .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| SNB-19 | 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione | 1.1 |

| DU-145 | Doxorubicin | 0.5 |

| MDA-MB-231 | Etoposide | 0.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential effectiveness of this compound in cancer therapy.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with 1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione led to:

- Cell Cycle Arrest : Induction of sub-G1 phase arrest in DU-145 cells.

- Apoptotic Pathways Activation : Increased expression of pro-apoptotic markers was observed post-treatment.

Case Studies

Several case studies have documented the therapeutic potential of anthraquinone derivatives:

- Case Study on Glioblastoma : A derivative similar to 1-amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene was tested in vivo for its ability to reduce tumor size in xenograft models.

- Combination Therapy : Research indicated that combining this compound with standard chemotherapy agents like doxorubicin enhanced overall efficacy and reduced resistance in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.